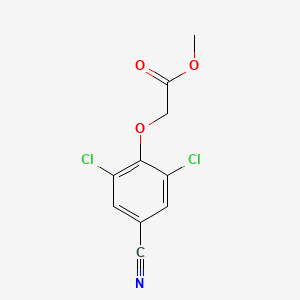
3-methyl-1-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-1-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)pyridin-1-ium bromide is a complex organic compound that belongs to the class of pyridinium salts. This compound features a pyridine ring substituted with a 2-oxo-2H-chromen-3-yl group and a methyl group, and it is paired with a bromide ion. Due to its intricate structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)pyridin-1-ium bromide typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the reaction of 3-[(ethylamino)methyl]-4-hydroxy-2H-chromen-2-ones with 1-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)pyridinium salts in the presence of ammonium acetate and acetic acid[_{{{CITATION{{{1{Synthesis of a new series of 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3 ...](https://link.springer.com/article/10.1007/s00044-013-0489-4). Another approach uses 4-chloro-2-oxo-2H-chromene-3-carbaldehydes reacted with the same pyridinium salts under similar conditions[{{{CITATION{{{_1{Synthesis of a new series of 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno4,3 ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimizing reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required standards.
化学反応の分析
Types of Reactions
3-methyl-1-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the pyridinium ring.
Substitution: : Substitution reactions at different positions on the pyridine ring or the chromen-2-one moiety can lead to a variety of products.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3-methyl-1-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)pyridin-1-ium bromide can be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In the medical field, derivatives of this compound may be explored for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound and its derivatives can be used in the development of new materials, dyes, and other chemical products.
作用機序
The mechanism by which 3-methyl-1-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)pyridin-1-ium bromide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. In receptor binding studies, it may interact with specific receptors, modulating their activity.
類似化合物との比較
Similar Compounds
Coumarin derivatives: : These compounds share the chromen-2-one core and are known for their biological and pharmaceutical properties.
Pyridinium salts: : Other pyridinium salts with different substituents can exhibit similar reactivity and applications.
Uniqueness
3-methyl-1-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)pyridin-1-ium bromide is unique due to its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
3-[2-(3-methylpyridin-1-ium-1-yl)acetyl]chromen-2-one;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14NO3.BrH/c1-12-5-4-8-18(10-12)11-15(19)14-9-13-6-2-3-7-16(13)21-17(14)20;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWENTRAVNDRYKC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC=C1)CC(=O)C2=CC3=CC=CC=C3OC2=O.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-amino-1-(4-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2855267.png)

![3-benzyl-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2855270.png)
![N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide](/img/structure/B2855271.png)

![1,6,7-trimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855274.png)
![ethyl [5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2855275.png)
![8-(2-methoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855276.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B2855282.png)
![ethyl 4-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2855285.png)
![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2855286.png)

![N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2855290.png)
